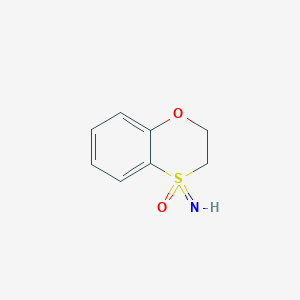

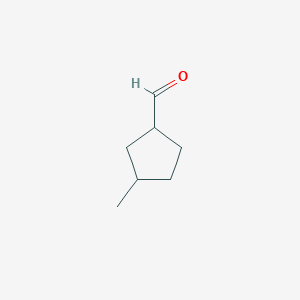

CN1C(=O)NCc2ccc(Br)cc12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CN1C(=O)NCc2ccc(Br)cc12 is an organic compound that is commonly referred to as 1-bromo-2-chloro-1-cyanoethylene. It is a colorless, volatile liquid that is soluble in many organic solvents. It is a functionalized alkyne, and it has a variety of uses in organic synthesis. This compound is a key intermediate in the synthesis of many organic compounds, including pharmaceuticals, and it has been studied extensively for its potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Cellulose Nanocrystals (CNCs) and Advanced Materials

Cellulose nanocrystals (CNCs) are remarkable bionanomaterials derived from cellulose. Their extraordinary chemical, mechanical, thermal, and optical properties position them as alternatives for advanced material manufacturing. CNCs can be extracted from non-edible biomass and agro-industrial waste sources. Researchers have explored greener methods for obtaining CNCs, including subcritical water treatment, which yields rod-like CNCs with high crystallinity, thermal stability, and aspect ratio .

Chiral Nematic Liquid Crystal Films

CNCs, as biorenewable resources, can self-assemble into chiral nematic iridescent nano-films. These films have become a hot topic in chiral photonic research. By leveraging CNCs, scientists aim to create novel optical materials with tunable properties .

Indole Derivatives and Biological Potential

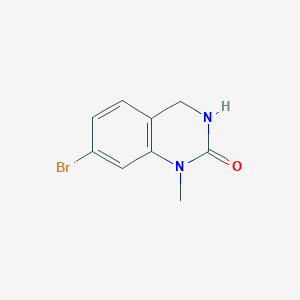

Indole derivatives, including our compound of interest, exhibit diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects. The indole scaffold has attracted attention due to its broad-spectrum pharmacological potential. Notably, indole derivatives are abundant in natural compounds and synthetic drug molecules .

Ozenoxacin Synthesis and Dermatological Infections

The title compound is an essential intermediate in ozenoxacin synthesis. Ozenoxacin, an experimental quinolone antibiotic, has been approved by the FDA for topical treatment of impetigo and other dermatological bacterial infections .

Antiproliferative Activity Against A549 Cells

In a screening study, our compound demonstrated significant antiproliferative activity against A549 cells. This finding suggests its potential as an anticancer agent .

1,4-Benzoxazine Derivatives and Pharmacological Applications

The 1,4-benzoxazine scaffold, which shares similarities with our compound, has attracted interest in synthetic and medicinal chemistry. Benzoxazines exhibit various biological activities, including antibacterial, anticancer, antithrombotic, and anticonvulsant effects. Researchers continue to explore their pharmacological potential .

Mécanisme D'action

Target of Action

The primary targets of the compound “7-bromo-1-methyl-3,4-dihydroquinazolin-2-one” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "7-bromo-1-methyl-3,4-dihydroquinazolin-2-one" . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness.

Propriétés

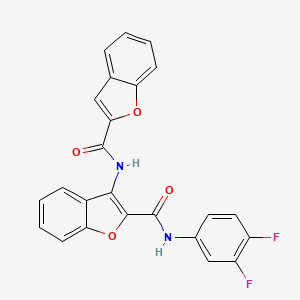

IUPAC Name |

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVKZPSGTRLHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CN1C(=O)NCc2ccc(Br)cc12 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2835339.png)

![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)

![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)

![Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835352.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2835354.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2835358.png)